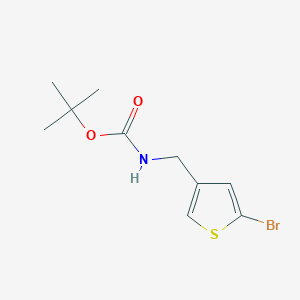
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 278.17 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromothiophene-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like THF or DMF.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the thiophene ring.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Coupling Reactions: New compounds with extended carbon chains or aromatic systems.
Scientific Research Applications
tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its reactivity is influenced by the presence of the bromine atom and the carbamate group, which can participate in different chemical transformations .
Comparison with Similar Compounds
- tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate
- tert-butyl N-[(5-bromo-2-thienyl)methyl]carbamate
- tert-butyl N-[(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate
Uniqueness: tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate is unique due to the presence of the bromine atom on the thiophene ring, which imparts specific reactivity and properties. This makes it a valuable compound in organic synthesis and research, offering distinct advantages over similar compounds with different substituents or ring systems .
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-7-4-8(11)15-6-7/h4,6H,5H2,1-3H3,(H,12,13) |
InChI Key |
UXTSRGDNHGVDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















